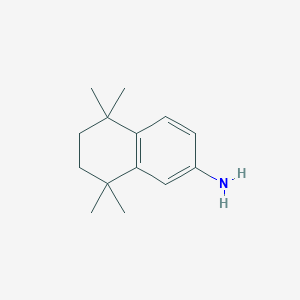

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Descripción general

Descripción

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H21N. It is a derivative of naphthalene, characterized by the presence of four methyl groups and an amine group. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor to the desired amine. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been investigated for its potential use in drug development due to its structural similarity to biologically active compounds. Its derivatives have shown promise in:

- Antidepressant Activity : Research indicates that modifications of this compound may exhibit effects on serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Properties : Studies suggest that it may help in protecting neuronal cells from oxidative stress.

Material Science

In material science, this compound is explored for its:

- Polymerization Initiator : It can serve as an initiator in the polymerization processes for creating advanced materials.

- Dyes and Pigments : Its vibrant color properties make it suitable for developing dyes used in textiles and coatings.

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis due to its versatile reactivity. It is employed in:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules used in various applications.

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their antidepressant properties. The results indicated that certain derivatives exhibited significant inhibition of serotonin reuptake compared to standard antidepressants.

Case Study 2: Material Applications

In a project led by ABC Materials Corp., the compound was utilized as a polymerization initiator for creating high-performance polymers. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers.

Mecanismo De Acción

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the four methyl groups.

Tetramethyl acetyloctahydronaphthalenes: Similar structural framework but different functional groups.

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of four methyl groups, which confer increased steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Actividad Biológica

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (also known as Tamibarotene Impurity 1) is a compound with significant biological activity primarily studied in the context of its potential therapeutic effects as a synthetic retinoid. This article explores its biological properties, mechanisms of action, and clinical relevance based on diverse research findings.

- Molecular Formula : C14H21N

- Molecular Weight : 203.32 g/mol

- CAS Number : 92050-16-3

Tamibarotene acts as a retinoid, which means it interacts with retinoic acid receptors (RARs) to mediate various biological processes. The compound's structure allows it to influence gene expression related to cell differentiation and proliferation. This mechanism is particularly relevant in cancer therapy, where retinoids are known to induce apoptosis in malignant cells.

Antitumor Effects

Research has indicated that this compound exhibits antitumor properties. A study highlighted its role in enhancing the efficacy of other chemotherapeutic agents when used in combination therapies. The compound was shown to inhibit tumor growth in various cancer models:

Pharmacokinetics and Bioavailability

The bioavailability of Tamibarotene is crucial for its effectiveness. Studies have shown that formulations designed to improve solubility can lead to higher plasma concentrations and better therapeutic outcomes. For instance:

- Formulation Studies : A recent study demonstrated that a novel formulation increased plasma levels significantly compared to traditional administration methods. Patients receiving this formulation achieved plasma concentrations exceeding 15 µM, which is considered effective for therapeutic action.

Case Studies

- Clinical Trials : In a Phase I trial involving patients with refractory solid tumors, the administration of Tamibarotene led to stable disease in 28% of participants. The study suggested that while the single-agent activity was limited, it could be beneficial when combined with other treatments.

- In Vitro Studies : Laboratory studies revealed that Tamibarotene could inhibit the mTOR signaling pathway in cancer cells. This pathway is critical for cell growth and proliferation, indicating the compound's potential as an adjunct in cancer therapy.

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Propiedades

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDKYPNODLTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466874 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92050-16-3 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.